

# Aculene A: A Technical Overview of a Fungal Norsesquiterpene

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## Compound of Interest

Compound Name: Aculene A

Cat. No.: B15143250

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## Core Compound Identification

IUPAC Name: [(3aR,4S)-1-ethyl-3a,6-dimethyl-3-oxo-4,5-dihydroazulen-4-yl] (2S)-pyrrolidine-2-carboxylate[1]

CAS Number: 2378379-28-1

Identifier	Value	Source
IUPAC Name	[(3aR,4S)-1-ethyl-3a,6-dimethyl-3-oxo-4,5-dihydroazulen-4-yl] (2S)-pyrrolidine-2-carboxylate	PubChem[1]
CAS Number	2378379-28-1	MedchemExpress
Molecular Formula	C19H25NO3	PubChem[1]
Molecular Weight	315.41 g/mol	PubChem

## Abstract

**Aculene A** is a norsesquiterpene natural product isolated from the fungus *Aspergillus aculeatus*. As a member of the azulene and sesquiterpenoid classes of compounds, it holds

potential for biological activity, drawing from the known anti-inflammatory, antimicrobial, and cytotoxic properties of these broader groups. This technical guide provides a consolidated overview of the available scientific information regarding **Aculene A**, with a focus on its biosynthesis. While specific data on the biological activity and modulated signaling pathways of **Aculene A** are currently limited in publicly accessible literature, this document lays the foundational knowledge for future research and development.

## Biosynthesis of Aculene A

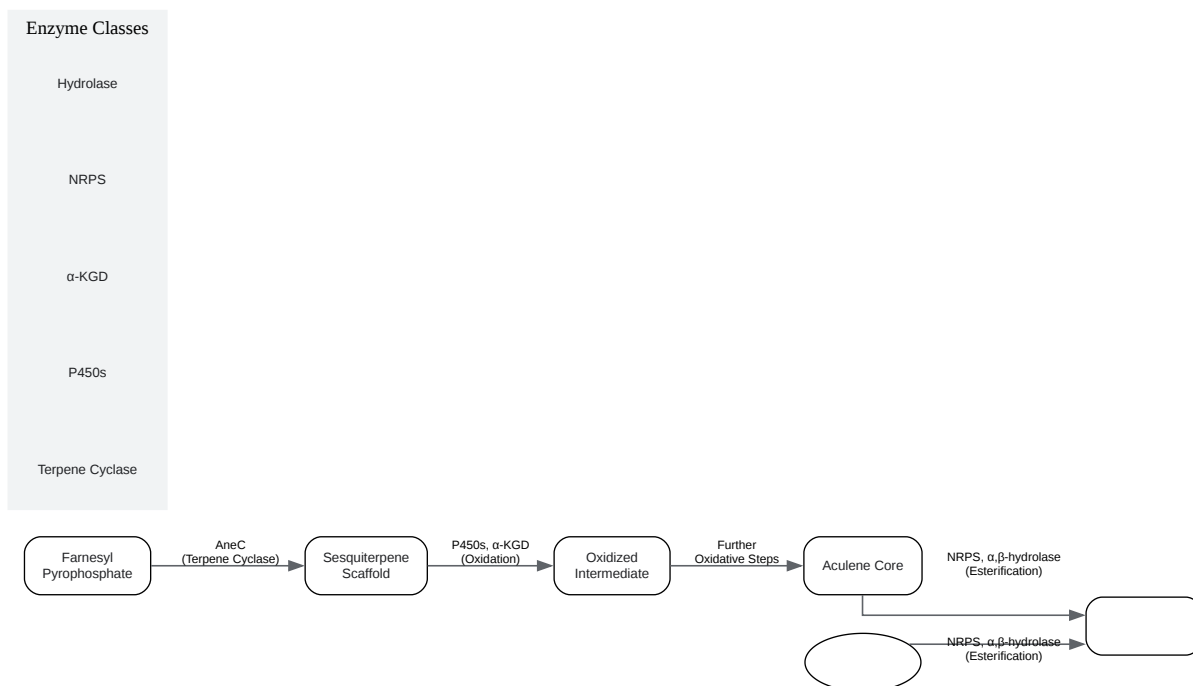
The biosynthesis of **Aculene A** in *Aspergillus aculeatus* is a complex enzymatic process involving a dedicated gene cluster. The pathway begins with the cyclization of farnesyl pyrophosphate and proceeds through a series of oxidative modifications and a final esterification with L-proline.

### Key Enzymes and Their Roles

Enzyme Class	Gene (tentative)	Function
Terpene Cyclase	AneC	Catalyzes the initial cyclization of farnesyl pyrophosphate.
Cytochrome P450 Monooxygenases	-	Involved in oxidative modifications of the sesquiterpene scaffold.
$\alpha$ -ketoglutarate-dependent dioxygenase	-	Participates in the oxidative steps of the pathway.
Non-ribosomal peptide synthetase (NRPS)	-	Activates and incorporates L-proline.
$\alpha,\beta$ -hydrolase	-	Likely involved in the final esterification step.

## Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway of **Aculene A**, highlighting the key enzymatic steps.



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Caption: Proposed biosynthetic pathway of **Aculene A** from farnesyl pyrophosphate.

## Potential Biological Activities (Inferred)

Direct experimental data on the biological activities of **Aculene A** is not extensively available. However, based on the activities of related compounds, the following areas warrant investigation:

- **Anti-inflammatory Activity:** Azulene derivatives are known to possess anti-inflammatory properties[2].
- **Antimicrobial Activity:** Sesquiterpenoids and other secondary metabolites from *Aspergillus* species have demonstrated a range of antimicrobial effects.
- **Cytotoxic Activity:** Many fungal secondary metabolites are screened for their potential as anticancer agents.

## Experimental Protocols

Detailed experimental protocols for the isolation and biological testing of **Aculene A** are not yet standardized in the literature. However, general methodologies for the study of fungal secondary metabolites can be adapted.

### General Isolation and Purification Protocol

- **Culturing:** *Aspergillus aculeatus* is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
- **Extraction:** The fungal biomass and/or the culture broth is extracted with an appropriate organic solvent (e.g., ethyl acetate, methanol).
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques (e.g., column chromatography, HPLC) to isolate **Aculene A**.
- **Structure Elucidation:** The structure of the purified compound is confirmed using spectroscopic methods (e.g., NMR, Mass Spectrometry).

## Future Directions

The study of **Aculene A** is still in its early stages. Future research should focus on:

- Quantitative Biological Assays: Systematic screening of **Aculene A** for antimicrobial, anti-inflammatory, and cytotoxic activities to determine key metrics such as Minimum Inhibitory Concentration (MIC) and IC50 values.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by **Aculene A**.
- Total Synthesis: Development of a synthetic route to **Aculene A** to enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

This technical guide serves as a starting point for researchers and drug development professionals interested in **Aculene A**. The unique structure and fungal origin of this norsesquiterpene make it an intriguing candidate for further investigation and potential therapeutic application.

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## References

- 1. Aculene A | C<sub>19</sub>H<sub>25</sub>NO<sub>3</sub> | CID 139585297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
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